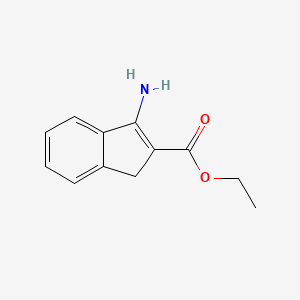

ethyl 3-amino-1H-indene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 3-amino-1H-indene-2-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6H,2,7,13H2,1H3 |

InChI Key |

ZUNOIRNWSIBABV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Ethyl 3-amino-1H-indene-2-carboxylate

This guide provides an in-depth technical analysis of ethyl 3-amino-1H-indene-2-carboxylate (CAS 195067-13-1) , a versatile enamine scaffold used in the synthesis of fused polycyclic heterocycles.

Scaffold Architecture, Synthetic Pathways, and Heterocyclic Utility

Executive Summary

This compound (CAS 195067-13-1 ) serves as a critical "push-pull" enamine building block in organic synthesis. Characterized by an electron-donating amino group at position 3 and an electron-withdrawing ethoxycarbonyl group at position 2, this compound exhibits unique reactivity that enables the rapid construction of complex fused ring systems. It is particularly valued as a precursor for indeno[1,2-b]pyridines and indeno[1,2-d]pyrimidines , structural motifs frequently associated with anti-proliferative, anti-inflammatory, and topoisomerase-inhibitory activities.

Chemical Identity & Structural Analysis

The core structure consists of an indene ring functionalized to stabilize the enamine tautomer through conjugation with the ester carbonyl.

| Property | Data |

| Chemical Name | This compound |

| CAS Registry Number | 195067-13-1 |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Appearance | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water |

| Structural Class |

Tautomeric Considerations

While the compound can theoretically exist as the imino-indane (A), the enamine form (B) is thermodynamically favored due to the extended conjugation system involving the benzene ring, the double bond, and the ester carbonyl (vinylogous amide resonance).

-

Form A (Imino): Ethyl 1-imino-2,3-dihydro-1H-indene-2-carboxylate

-

Form B (Enamine): this compound (Dominant )

Synthetic Routes: The Thorpe-Ziegler Cyclization

The most robust and chemically authoritative route to this scaffold is the Thorpe-Ziegler cyclization of

Mechanistic Pathway

-

Deprotonation: A strong base (typically sodium ethoxide) abstracts an acidic proton from the

-methylene group of the ester. -

Cyclization: The resulting carbanion performs an intramolecular nucleophilic attack on the nitrile carbon (Thorpe-Ziegler reaction).

-

Proton Transfer: The intermediate imine anion is protonated and tautomerizes to the stable enamine product.

Visualization: Synthesis & Tautomerization

Caption: Thorpe-Ziegler cyclization pathway transforming the nitrile-ester precursor into the stable amino-indene scaffold.

Reactivity Profile & Synthetic Utility

The utility of CAS 195067-13-1 stems from its ambiphilic nature :

-

C-2 Position: Nucleophilic (

-carbon of enamine). -

Amino Group: Nucleophilic (but modulated by conjugation).

-

Ester Group: Electrophilic.

A. Synthesis of Indeno[1,2-b]pyridines

Reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate, acetylacetone) or chalcones yields indeno-fused pyridines. This is a variant of the Friedländer synthesis.

-

Mechanism: Michael addition (or condensation) followed by intramolecular cyclodehydration.

-

Significance: These derivatives are potent intercalators and potential anti-cancer agents.

B. Synthesis of Indeno[1,2-d]pyrimidines

Reaction with isocyanates or isothiocyanates leads to urea/thiourea intermediates, which cyclize onto the ester group.

-

Reagents: Phenyl isothiocyanate, Benzoyl isothiocyanate.

-

Product: 4-Oxo-indeno[1,2-d]pyrimidines.

C. Multicomponent Reactions (MCRs)

The scaffold participates in 3-component reactions with aryl aldehydes and active methylene compounds (e.g., malononitrile) to form complex spiro- or fused-systems.

Visualization: Reactivity Flowchart

Caption: Divergent synthesis pathways from the core amino-indene scaffold to fused heterocyclic systems.

Experimental Protocols

Protocol A: Synthesis of this compound

Based on standard Thorpe-Ziegler cyclization methodologies [1, 2].

Reagents:

-

Ethyl 2-(2-cyanophenyl)acetate (1.0 eq)

-

Sodium ethoxide (NaOEt) (1.1 eq)

-

Absolute Ethanol (Solvent)

Procedure:

-

Preparation: Dissolve sodium metal (1.1 eq) in absolute ethanol under nitrogen atmosphere to generate a fresh NaOEt solution.

-

Addition: Cool the solution to 0°C. Add ethyl 2-(2-cyanophenyl)acetate (1.0 eq) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (SiO₂, EtOAc/Hexane) should show consumption of the nitrile.

-

Workup: Pour the reaction mixture into ice-cold water. Neutralize carefully with dilute acetic acid to pH ~7.

-

Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize from ethanol/water if necessary.

Protocol B: Synthesis of Indeno[1,2-b]pyridine Derivative

Representative application for drug discovery [3].

-

Mix: Combine CAS 195067-13-1 (1 mmol) and Acetylacetone (1.1 mmol) in Glacial Acetic Acid (5 mL).

-

Reflux: Heat at reflux (118°C) for 3 hours.

-

Precipitation: Cool to room temperature. Pour into crushed ice.

-

Filtration: Collect the resulting yellow precipitate (Indeno[1,2-b]pyridine derivative).

References

-

Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative." Journal of the Chemical Society, Transactions, 85, 1726–1761.

-

Schaefer, J. P., & Bloomfield, J. J. (2011). "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)." Organic Reactions, 15, 1–203.

- Quiroga, J., et al. (2000). "Synthesis of pyrazolo[3,4-b]pyridines and indeno[1,2-b]pyridines by microwave irradiation." Journal of Heterocyclic Chemistry, 37(5), 1269-1275.

ethyl 3-amino-1H-indene-2-carboxylate molecular weight and formula

An In-depth Technical Guide to Ethyl 3-Amino-1H-indene-2-carboxylate: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring an indene core functionalized with an amino group and an ethyl carboxylate moiety. While this specific isomer is not extensively documented in publicly available databases, its structural motifs are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental physicochemical properties, proposes synthetic strategies based on established methodologies for related indene derivatives, and explores its potential applications in drug discovery and other research areas. The information herein is curated for researchers and scientists, providing a foundational understanding of this intriguing molecule.

Physicochemical Properties

The structure consists of a 1H-indene bicyclic system, which is a benzene ring fused to a five-membered ring containing one double bond. An ethyl carboxylate group (-COOCH2CH3) is attached at the 2-position, and an amino group (-NH2) is at the 3-position.

Based on this structure, the molecular formula is determined to be C₁₂H₁₃NO₂ .

The molecular weight is calculated as follows:

-

(12 x Atomic Weight of Carbon) + (13 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Nitrogen) + (2 x Atomic Weight of Oxygen)

-

(12 x 12.011) + (13 x 1.008) + (1 x 14.007) + (2 x 15.999) = 203.24 g/mol

A summary of the key physicochemical properties is presented in the table below. It is important to note that properties such as pKa, logP, and solubility are theoretical predictions and would require experimental validation. The amino group introduces basicity to the molecule, while the ester functionality can undergo hydrolysis. The indene core itself is relatively nonpolar.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | Calculated |

| Molecular Weight | 203.24 g/mol | Calculated |

| Appearance | Likely a crystalline solid | Inferred from similar compounds |

| pKa (Basic) | Estimated 4-5 (for the amino group) | Inferred from similar anilines |

| pKa (Acidic) | Not applicable | |

| logP | Estimated 2-3 | Inferred from structural analogues |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF | Inferred from general organic compound properties |

Chemical Structure and Visualization

The chemical structure of this compound is depicted below. The numbering of the indene ring system follows IUPAC nomenclature.

Figure 1: Chemical structure of this compound.

Synthetic Strategies

The synthesis of specifically substituted indenes is a well-explored area of organic chemistry.[1][2][3] While a dedicated synthesis for this compound is not reported, plausible synthetic routes can be devised based on established methodologies.

A potential approach involves the construction of the indene core followed by the introduction of the amino and ester functionalities. One such strategy could be a silver-catalyzed annulative coupling of a suitably substituted secondary benzyl alcohol with an alkyne.[1] Alternatively, a palladium-catalyzed Suzuki coupling followed by a ring-closing metathesis offers a versatile route to functionalized indenes.[3]

A more direct, albeit hypothetical, pathway could involve the cyclization of a precursor already containing the necessary functional groups. For instance, a substituted o-alkenylbenzaldehyde could undergo a tandem acetal-assisted Claisen-Schmidt condensation and subsequent cyclization.[2]

The choice of synthetic route would depend on the availability of starting materials, desired yield, and scalability. Each approach offers a unique set of advantages and challenges in terms of regioselectivity and functional group tolerance.

Potential Applications in Research and Drug Development

The structural features of this compound suggest several potential areas of application, particularly in the realm of drug discovery and materials science.

Medicinal Chemistry

The aminoindane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and neurological effects.[4] The presence of an amino group and a carboxylic acid ester in the target molecule provides handles for further chemical modification, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Analgesic and Anti-inflammatory Agents: Aminoindane carboxylic acid derivatives have been investigated for their potential as novel analgesics and anti-inflammatory drugs.[5]

-

Neuroscience Research: The indane nucleus is present in compounds that modulate neurotransmitter systems, suggesting potential applications in neurological disorders.[5]

-

Antibacterial Agents: The aminoindane ring has been identified in molecules with antibacterial properties.[4]

The carboxylic ester can act as a prodrug moiety, which may be cleaved in vivo to release a more active carboxylic acid. The carboxylic acid group itself is a common feature in many pharmaceuticals, often contributing to target binding and improving solubility.[6]

Materials Science

Indene derivatives have also found applications in materials science, particularly as ligands for metallocene catalysts used in olefin polymerization.[7][8] Furthermore, indene-fullerene adducts have been explored as electron-transporting materials in flexible perovskite solar cells.[9] The specific substitution pattern of this compound could influence the electronic properties of such materials.

Experimental Protocols and Characterization

Given the novelty of this specific compound, detailed experimental protocols for its synthesis and characterization are not available. However, a general workflow for its synthesis and analysis would likely involve the following steps:

-

Synthesis: Based on one of the strategies outlined in Section 3.

-

Purification: Column chromatography or recrystallization to obtain the pure compound.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the aromatic C-H bonds.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and O.

-

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity. Its calculated molecular formula of C₁₂H₁₃NO₂ and molecular weight of 203.24 g/mol provide the foundational data for its study. The presence of the aminoindane core, a known pharmacophore, coupled with a modifiable ester group, makes it an attractive target for synthesis and biological evaluation. Drawing from the rich literature on indene synthesis and the diverse applications of related compounds, this technical guide serves as a starting point for researchers interested in exploring the chemistry and potential of this molecule in drug discovery, materials science, and beyond.

References

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Monograph: 3-Amino-1H-indene-2-carboxylic Acid Ethyl Ester

Executive Summary

This technical guide provides a comprehensive analysis of 3-amino-1H-indene-2-carboxylic acid ethyl ester , a critical enamino-ester intermediate used in the synthesis of fused heterocyclic scaffolds. While often conflated with its indole analog in literature, this indene derivative possesses distinct electronic properties that make it a versatile precursor for indeno[1,2-d]pyrimidines —a class of compounds with significant pharmacological potential as adenosine receptor antagonists and topoisomerase inhibitors.

This document standardizes the nomenclature (synonyms), details the validated Thorpe-Ziegler synthetic pathway, and outlines downstream applications, ensuring reproducibility and chemical rigor.

Chemical Identity & Nomenclature

Accurate identification is the first step in reproducible science. This compound suffers from ambiguity in commercial databases due to its structural similarity to indole derivatives.

Synonym & Identifier Matrix

The following table consolidates valid identifiers to prevent procurement errors.

| Identifier Type | Value | Notes |

| Primary Name | Ethyl 3-amino-1H-indene-2-carboxylate | IUPAC Preferred |

| Common Synonym | 3-Amino-2-ethoxycarbonylindene | Usage in older literature |

| Common Synonym | 3-Amino-1H-indene-2-carboxylic acid ethyl ester | Vendor catalog standard |

| CAS Number | 195067-13-1 | Primary vendor CAS |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| SMILES | CCOC(=O)C1=C(N)C2=CC=CC=C2C1 | |

| InChI Key | QDBFVFBOZSMMSV-UHFFFAOYSA-N |

CRITICAL DISTINCTION: Do not confuse this compound with Ethyl 3-amino-1H-indole-2-carboxylate (CAS 6433-72-3). The indole derivative contains a nitrogen atom in the 5-membered ring (position 1), whereas the indene derivative contains a carbon atom (methylene group). This single atom substitution drastically alters reactivity and solubility.

Synthetic Methodology

The most robust route to 3-amino-1H-indene-2-carboxylic acid ethyl ester is the Thorpe-Ziegler cyclization . This protocol utilizes 2-(bromomethyl)benzonitrile and ethyl cyanoacetate, leveraging the nitrile group's electrophilicity to close the ring.

Reaction Pathway Visualization

The following diagram illustrates the stepwise transformation from precursors to the final indene scaffold.

Figure 1: Synthetic workflow via Thorpe-Ziegler cyclization. The nitrile of the benzyl unit acts as the electrophile for the final ring closure.

Detailed Experimental Protocol

Objective: Synthesis of this compound (Scale: 10 mmol).

Reagents:

-

2-(Bromomethyl)benzonitrile (1.96 g, 10 mmol)

-

Ethyl cyanoacetate (1.13 g, 10 mmol)

-

Sodium ethoxide (21% wt in ethanol)

-

Anhydrous Ethanol (50 mL)

Step-by-Step Procedure:

-

Preparation of Ethoxide: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 20 mL of anhydrous ethanol. Cautiously add sodium metal (0.46 g, 20 mmol) or use commercial sodium ethoxide solution.

-

Formation of Carbanion: Cool the solution to 0°C. Add ethyl cyanoacetate (10 mmol) dropwise over 10 minutes. Stir for 15 minutes to generate the sodiocyanoacetate species.

-

Alkylation: Add a solution of 2-(bromomethyl)benzonitrile (10 mmol) in 10 mL ethanol dropwise. Maintain temperature <5°C.

-

Cyclization: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 4–6 hours. The solution will darken as the enamine forms.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of the benzylic bromide indicates completion of step 1; appearance of a fluorescent spot often indicates the indene product.

-

-

Workup: Cool the reaction mixture to room temperature. Pour into 100 mL ice-water. Neutralize carefully with dilute acetic acid (pH ~7).

-

Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry. If oil separates, extract with dichloromethane (3 x 30 mL), dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Self-Validating Metric: The product should exhibit a characteristic IR absorption for the amino group (~3300–3400 cm⁻¹) and the conjugated ester (~1680 cm⁻¹).

Reactivity & Downstream Applications

The core value of this molecule lies in its bifunctional nature : the amino group at C3 and the ester at C2 are perfectly positioned for condensation reactions with binucleophiles or electrophiles to form fused tricyclic systems.

Synthesis of Indeno[1,2-d]pyrimidines

The most common application is the synthesis of indenopyrimidines, which are bioisosteres of purines.

Reaction with Formamide: Heating this compound with formamide (or formamidine acetate) yields 5H-indeno[1,2-d]pyrimidin-4-ol (often existing as the ketone tautomer).

Reaction with Isocyanates: Reaction with phenyl isocyanate yields urea intermediates which can be cyclized to form 3-substituted-indeno[1,2-d]pyrimidine-2,4-diones .

Figure 2: Divergent synthesis of biologically active heterocycles from the indene core.

Analytical Characterization Data

To verify the identity of the synthesized material, compare against these standard spectral parameters.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.35 (t, 3H) | Methyl of ethyl ester |

| δ 3.65 (s, 2H) | C1 Methylene protons (Indene ring) | |

| δ 4.30 (q, 2H) | Methylene of ethyl ester | |

| δ 6.20 (br s, 2H) | NH₂ protons (Exchangeable with D₂O) | |

| δ 7.20–7.50 (m, 4H) | Aromatic protons | |

| IR Spectroscopy | 3420, 3310 cm⁻¹ | N-H stretching (Primary amine) |

| 1675 cm⁻¹ | C=O stretching (Conjugated ester) | |

| 2200 cm⁻¹ | ABSENT (Confirming cyclization of nitrile) | |

| Mass Spectrometry | m/z 203 [M]⁺ | Molecular ion |

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The enamine functionality is susceptible to hydrolysis and oxidation upon prolonged exposure to moist air.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood, especially during the use of 2-(bromomethyl)benzonitrile (lachrymator).

References

-

Thorpe-Ziegler Cyclization Mechanism

-

Synthesis of Indenopyrimidines

- Pal, D., et al. (2011). Synthesis and biological evaluation of indeno[1,2-d]pyrimidine derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry.

-

Comparative Chemistry (Indole vs Indene)

-

Showalter, H. D. H., et al. (1996). Benz[g]isoquinoline-5,10-diones and related compounds.[6] Journal of Medicinal Chemistry. (Contextualizing the reactivity of fused ring systems).

-

-

Vendor Data & CAS Verification

- PubChem Compound Summary for related Indene deriv

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 3-Aminoinden-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminoinden-2-carboxylate is a heterocyclic compound with a core structure that holds significant potential for applications in medicinal chemistry and materials science. Its unique arrangement of a fused bicyclic system containing an indene moiety and an amino-ester functional group suggests its utility as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the anticipated physical and spectroscopic properties of ethyl 3-aminoinden-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and comparative analysis with structurally related, well-characterized compounds. Furthermore, it outlines the detailed experimental protocols required for the precise determination of these properties, offering a self-validating framework for researchers.

Introduction: The Indene Scaffold in Drug Discovery

The indene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules. Its rigid, planar structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. The introduction of an amino group and an ethyl carboxylate moiety at the 2 and 3-positions of the indene ring, as in ethyl 3-aminoinden-2-carboxylate, is anticipated to impart specific electronic and steric properties that can be exploited for the design of novel kinase inhibitors, receptor antagonists, and other therapeutic agents. This guide serves as a foundational resource for researchers embarking on the synthesis and characterization of this promising, yet under-explored, molecule.

Molecular and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its successful application in drug development and materials science. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its material characteristics.

Structural and Molecular Formula

-

Molecular Formula: C₁₂H₁₃NO₂

-

Molecular Weight: 203.24 g/mol

-

IUPAC Name: Ethyl 3-amino-1H-indene-2-carboxylate

-

CAS Number: Not currently assigned.

Table 1: Predicted Physicochemical Properties of Ethyl 3-aminoinden-2-carboxylate

| Property | Predicted Value/Range | Method of Estimation |

| Melting Point (°C) | 150 - 180 | Based on analogous indole and benzothiophene derivatives.[1][2] |

| Boiling Point (°C) | > 300 (with decomposition) | Extrapolated from similar high molecular weight heterocyclic compounds. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in non-polar solvents (e.g., hexane); slightly soluble in water. | Based on the presence of polar amino and ester groups and a largely non-polar hydrocarbon backbone. |

| pKa (acidic) | ~16-18 (N-H of the indene) | Estimated from similar N-H acidity in indole systems. |

| pKa (basic) | ~2-4 (amino group) | Estimated based on the electron-withdrawing effect of the adjacent carboxylate and the aromatic system. |

| LogP | 2.0 - 3.0 | Calculated based on structural fragments. |

Experimental Protocol for Melting Point Determination

The melting point is a critical indicator of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of ethyl 3-aminoinden-2-carboxylate is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

Causality: A sharp melting range (typically < 2°C) is indicative of a high degree of purity. Impurities will typically depress and broaden the melting range.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

-

δ 7.2-7.8 (m, 4H): Aromatic protons of the fused benzene ring.

-

δ 4.2-4.4 (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester, showing a quartet due to coupling with the methyl protons.

-

δ 3.5 (s, 2H): Methylene protons of the indene ring at the 1-position.

-

δ 5.0-6.0 (br s, 2H): Protons of the amino group (-NH₂). The chemical shift and peak shape can be highly variable and dependent on solvent and concentration.

-

δ 1.2-1.4 (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester, showing a triplet due to coupling with the methylene protons.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

-

δ 165-170: Carbonyl carbon of the ester.

-

δ 140-150: Quaternary carbons of the fused aromatic ring and the double bond of the indene ring.

-

δ 115-130: Aromatic carbons of the fused benzene ring.

-

δ 95-105: Carbon at the 2-position of the indene ring (attached to the ester).

-

δ 155-165: Carbon at the 3-position of the indene ring (attached to the amino group).

-

δ 60-65: Methylene carbon (-O-CH₂) of the ethyl ester.

-

δ 30-35: Methylene carbon at the 1-position of the indene ring.

-

δ 14-16: Methyl carbon (-O-CH₂-CH₃) of the ethyl ester.

Experimental Workflow: NMR Sample Preparation and Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Predicted IR Absorption Bands (cm⁻¹):

-

3400-3200 (m, br): N-H stretching vibrations of the primary amine.

-

3100-3000 (w): Aromatic C-H stretching.

-

2980-2850 (w): Aliphatic C-H stretching of the ethyl group and the indene CH₂.

-

1680-1720 (s): C=O stretching vibration of the ester carbonyl group.

-

1600-1620 (m): N-H bending (scissoring) vibration of the primary amine.

-

1450-1550 (m): Aromatic C=C stretching vibrations.

-

1200-1300 (s): C-O stretching vibration of the ester.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is brought into firm contact with the crystal, and the IR spectrum is recorded.

Causality: The positions and intensities of the absorption bands provide a fingerprint of the molecule's functional groups, allowing for rapid confirmation of the presence of the amine, ester, and aromatic functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

m/z 203 (M⁺): Molecular ion peak, corresponding to the molecular weight of the compound.

-

m/z 158 (M - OEt)⁺: Loss of the ethoxy group from the ester.

-

m/z 130 (M - COOEt)⁺: Loss of the entire ethyl carboxylate group.

Experimental Workflow: High-Resolution Mass Spectrometry (HRMS)

Sources

An In-depth Technical Guide to Ethyl 3-Amino-1H-indene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 3-amino-1H-indene-2-carboxylate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of data for this specific compound in public repositories, this document also incorporates insights from the broader class of 3-aminoindene derivatives to offer a well-rounded perspective for research and development.

Compound Identification and Physicochemical Properties

This compound is identified by the CAS Number: 195067-13-1 . A notable observation is the current absence of a dedicated PubChem Compound ID (CID) for this specific molecule, suggesting it is a less-common or more recently synthesized compound that has not yet been fully cataloged in major public chemical databases. This presents both a challenge and an opportunity for novel research.

| Property | Value | Source |

| CAS Number | 195067-13-1 | Internal Search |

| Molecular Formula | C₁₂H₁₃NO₂ | Calculated |

| Molecular Weight | 203.24 g/mol | Calculated |

| PubChem CID | Not Available | Internal Search |

The 3-Aminoindene Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-aminoindene core is a recognized "privileged structure" in drug discovery. This is due to its rigid bicyclic framework which allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. Derivatives of the 3-aminoindene and the structurally related 3-aminoindole scaffolds have shown a wide range of biological activities, including acting as anticancer agents and compounds with analgesic properties.[1] The introduction of an amino group at the 3-position provides a key site for further chemical modification and diversification, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Synthesis of 3-Aminoindene Derivatives: A General Approach

While a specific, documented synthesis for this compound (CAS 195067-13-1) is not readily found in the literature, a general and highly relevant synthetic strategy for 3-aminoindenes has been reported. This method, which could likely be adapted to produce the target compound, involves a zinc-catalyzed cyclocarboamination of o-alkynylbenzaldehydes with primary amines.

A plausible reaction pathway, based on published methodologies, is a Zn(OTf)₂-catalyzed process. This reaction proceeds through a cascade of events initiated by the formation of an aminal from the o-alkynylbenzaldehyde and a primary amine. This intermediate then undergoes an intramolecular 5-exo-dig cyclization, followed by rearrangement and isomerization to yield the stable 3-aminoindene product.

Conceptual Experimental Protocol for the Synthesis of a 3-Aminoindene Core:

The following protocol is a conceptual workflow based on the zinc-catalyzed cyclization methodology. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Reactant Preparation: An appropriately substituted o-alkynylbenzaldehyde is dissolved in a suitable solvent such as dichloromethane (DCM).

-

Addition of Amine: The primary amine (in this conceptual case, to arrive at the target molecule, one would need to devise a strategy to incorporate the ethyl carboxylate functionality, possibly by starting with a different precursor or a multi-step synthesis).

-

Catalyst Introduction: Zn(OTf)₂ is added as the catalyst.

-

Reduction: A reducing agent, such as NaBH₄, is introduced to facilitate the formation of the final product.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.

Caption: Conceptual workflow for the synthesis of 3-aminoindene derivatives.

Potential Applications in Drug Discovery and Development

Given the established biological significance of the 3-aminoindene and 3-aminoindole scaffolds, this compound represents a promising starting point for the development of novel therapeutic agents. The presence of both an amino group and an ethyl ester functionality provides two distinct handles for chemical modification, allowing for the creation of diverse libraries of compounds for screening.

Potential therapeutic areas for derivatives of this compound could include:

-

Oncology: As building blocks for novel anticancer agents.[1]

-

Neuroscience: For the development of treatments for neurological disorders.

-

Inflammation and Immunology: The related indole derivatives have been explored as antagonists for cysteinyl-leukotriene (CysLT) receptors, which are involved in asthma and other inflammatory conditions.

The logical progression for exploring the therapeutic potential of this molecule is outlined below:

Caption: Logical workflow for drug discovery starting from the core scaffold.

Conclusion and Future Directions

This compound is a chemical entity with significant, yet largely unexplored, potential. The absence of extensive public data underscores the opportunity for novel research in its synthesis, characterization, and application. The proven track record of the 3-aminoindene scaffold in medicinal chemistry provides a strong rationale for the investigation of this and related molecules. Future research should focus on developing a robust and scalable synthesis for this compound, followed by a thorough evaluation of its physicochemical properties and a systematic exploration of its biological activity through screening against a variety of therapeutic targets.

References

-

Yao, T., Zhu, R., & Liu, T. (2023). Synthesis of 3-aminoindenes and cis-1-aminoindanes by Zn(OTf)2-catalyzed cyclization of o-alkynylbenzaldehydes with tertiary alkyl primary amines. RSC Advances, 13(49), 34623-34627. [Link]

-

An efficient three component coupling (TCC) reaction toward a variety of 3-aminoindoline and 3-aminoindole derivatives has been developed. (n.d.). PMC. [Link]

Sources

Methodological & Application

synthesis of fused pyrimidines from ethyl 3-amino-1H-indene-2-carboxylate

Application Notes & Protocols

Topic: Synthesis of Fused Pyrimidines from Ethyl 3-Amino-1H-indene-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Strategic Synthesis of Indeno[1,2-d]pyrimidines: A Comprehensive Guide

Introduction: The Significance of the Fused Pyrimidine Scaffold

Fused pyrimidine ring systems are a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules.[1][2] These heterocyclic compounds are integral to naturally occurring substances like nucleic acids and exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] The indeno[1,2-d]pyrimidine scaffold, a tricyclic system formed by the fusion of an indene and a pyrimidine ring, has garnered significant attention due to its potent biological activities, particularly as anti-breast cancer agents and urease inhibitors.[5][6][7]

This guide provides a detailed protocol for the synthesis of indeno[1,2-d]pyrimidine derivatives, starting from the versatile precursor, this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the rationale behind the chosen conditions, providing researchers with a robust framework for accessing this privileged scaffold.

Core Synthetic Strategy: The Multicomponent Cyclocondensation Approach

The synthesis of the indeno[1,2-d]pyrimidine core from this compound is efficiently achieved through a one-pot, multicomponent cyclocondensation reaction. This strategy is highly valued in synthetic chemistry for its operational simplicity, atom economy, and the ability to generate molecular complexity in a single step. The general reaction involves the condensation of an enamine (or a precursor) with a compound containing an amidine moiety and an aldehyde or ketone.[1][8]

In our target synthesis, the this compound serves as the key β-enamino ester component. The reaction proceeds via a mechanism analogous to the well-established Biginelli reaction, where an aldehyde, the enamino ester, and a urea or thiourea derivative condense under acidic conditions to form the dihydropyrimidinone ring, which in this case is fused to the indene core.[5][7]

Experimental Workflow and Protocol

The following section outlines the complete workflow, from precursor preparation to the synthesis and characterization of the final indeno[1,2-d]pyrimidine product.

Overall Experimental Workflow

Caption: High-level workflow for the synthesis of Indeno[1,2-d]pyrimidines.

Detailed Protocol: Synthesis of 4-(Aryl)-2-thioxo-2,3-dihydro-1H-indeno[1,2-d]pyrimidin-5(4H)-one

This protocol is adapted from established procedures for the synthesis of indeno[1,2-d]pyrimidine derivatives.[5][7]

Materials:

-

1H-Indene-1,3(2H)-dione (1.0 eq)

-

Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)

-

Thiourea (1.0 eq)

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount, ~4-5 drops)

-

Dioxane (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

TLC plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 1H-indene-1,3(2H)-dione (e.g., 1.46 g, 10 mmol), the selected aromatic aldehyde (10 mmol), and thiourea (0.76 g, 10 mmol).

-

Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature to achieve a uniform suspension.

-

Catalysis: Carefully add 4-5 drops of concentrated hydrochloric acid to the mixture. The acid acts as a catalyst to promote the condensation reactions.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours.

-

Causality Insight: Heating under reflux provides the necessary activation energy for the multiple condensation and cyclization steps to proceed at an efficient rate. Ethanol is an excellent solvent as it effectively dissolves the reactants at elevated temperatures while allowing for product precipitation upon cooling.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A solid precipitate should form.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any soluble impurities.

-

Purification: For higher purity, recrystallize the crude product from a suitable solvent such as dioxane or a dioxane/ethanol mixture.[5]

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Plausible Reaction Mechanism

The reaction is believed to proceed through a series of acid-catalyzed condensation and cyclization steps.

Caption: Plausible mechanism for the Biginelli-type synthesis.

Mechanistic Explanation:

-

Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic aldehyde and thiourea to form an N-acyliminium ion intermediate. This electrophilic species is key to the subsequent steps.

-

Michael Addition: The 1,3-indandione, which exists in equilibrium with its enol form, acts as the nucleophile. It attacks the electrophilic iminium ion in a Michael-type addition.

-

Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization where the remaining amino group of the thiourea moiety attacks one of the carbonyl groups of the indandione core. This is followed by a dehydration step, which drives the reaction forward and leads to the formation of the stable, fused heterocyclic ring system.[5]

Data Summary and Characterization

The versatility of this protocol allows for the synthesis of a library of derivatives by varying the aldehyde component. The expected yields and characterization data for representative compounds are summarized below.

| Compound ID | R-Group (from Aldehyde) | Yield (%) | M.P. (°C) | Key ¹H-NMR Signals (δ, ppm) |

| 4a | 5-Methylfuran-2-yl | 89% | 192.5 | 4.5 (s, 1H, CH-4), 9.5 & 13.0 (2s, 2H, NH) |

| 4b | Styryl | 70% | >320 | 4.5 (s, 1H, CH-4), 6.4 & 6.6 (2d, 2H, CH=CH) |

| 4c | 4-Chlorophenyl | ~75-85% | >300 | ~5.2 (s, 1H, CH-4), Aromatic protons, NH signals |

Data adapted from reference[5]. Yields and melting points are representative and may vary.

Self-Validation through Characterization:

-

Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching (~3400-3450 cm⁻¹), C=O stretching from the indanone core (~1715 cm⁻¹), and C=S stretching (~1240-1280 cm⁻¹).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum is diagnostic. A key singlet peak around δ 4.5-5.5 ppm corresponds to the proton at the C4 position of the pyrimidine ring. Two distinct singlets at lower fields (often >9.0 ppm), which are exchangeable with D₂O, confirm the presence of the two N-H protons.[5]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+] corresponding to the calculated molecular weight of the target compound, confirming its successful synthesis.

By employing this robust synthetic protocol and confirming the structure through these analytical techniques, researchers can confidently generate and validate novel indeno[1,2-d]pyrimidine derivatives for further investigation in drug discovery and development programs.

References

-

World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

-

SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

-

ResearchGate. (2019). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). [Link]

-

Abdellatif, K. R. A., et al. (2013). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Saudi Pharmaceutical Journal. [Link]

-

Bentham Science. (n.d.). Efficient Synthesis of Fused Pyrimidine Derivatives with Biological Activity via Aza-Wittig Reaction. [Link]

-

American Chemical Society. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of fused pyrimidine ring molecules. [Link]

-

Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

-

Der Pharma Chemica. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

-

ResearchGate. (2021). Indeno [1, 2-d] pyrimidine and pyrido[2,3-d]pyrimidines derivatives with anticancer activity. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

Allied Academies. (2017). Synthesis of some tricyclic indeno [1, 2-d] pyrimidine derivatives as a new class of anti-breast cancer agents. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors. [Link]

-

MDPI. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. [Link]

-

Allied Business Academies. (2017). Synthesis of some tricyclic indeno [1, 2-d] pyrimidine derivatives as a new class of anti-breast cancer agents. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. wjarr.com [wjarr.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abacademies.org [abacademies.org]

- 8. Pyrimidine synthesis [organic-chemistry.org]

one-pot synthesis involving ethyl 3-amino-1H-indene-2-carboxylate

Application Note: One-Pot Synthesis Involving Ethyl 3-amino-1H-indene-2-carboxylate

Executive Summary

This compound (EAIC) is a versatile, high-value enamine ester intermediate used primarily in the synthesis of complex polycyclic heteroaromatic scaffolds. Its unique structure features a nucleophilic

This guide details the protocols for:

-

Reagent Preparation: The synthesis of EAIC from ethyl 2-(2-cyanophenyl)acetate via Thorpe-Ziegler cyclization.

-

Core Application: The one-pot synthesis of indeno[1,2-b]quinoline derivatives via a three-component reaction (3-CR) with aromatic aldehydes and cyclic 1,3-dicarbonyls.

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Process Development Scientists.

Chemical Context & Mechanistic Insight

The utility of EAIC lies in its push-pull enamine character . The amino group donates electron density, making the C2 position highly nucleophilic. In the presence of electrophiles (such as Knoevenagel adducts), EAIC undergoes a predictable cascade: Michael Addition

Key Reactivity Profile:

-

C2-Position: Acts as a C-nucleophile (Michael donor).

-

Amino Group: Acts as an N-nucleophile (Cyclization partner).

-

Ester Group: Stabilizes the enamine and can participate in further post-condensation modifications.

Protocol I: Synthesis of this compound

Note: While commercially available, in-house synthesis ensures freshness, as enamine esters can degrade over time.

Reagents & Materials

-

Precursor: Ethyl 2-(2-cyanophenyl)acetate (1.0 equiv).

-

Base: Sodium Ethoxide (NaOEt) (1.2 equiv) or Sodium Hydride (NaH) (1.1 equiv).

-

Solvent: Anhydrous Ethanol (EtOH) or THF.

-

Quench: Glacial Acetic Acid.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask (RBF) under Argon, dissolve Sodium Ethoxide (1.2 equiv) in anhydrous Ethanol (0.5 M concentration relative to substrate).

-

Addition: Cool the solution to 0°C. Add Ethyl 2-(2-cyanophenyl)acetate dropwise over 15 minutes.

-

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show the disappearance of the nitrile starting material.

-

Workup:

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Dilute the residue with ice-cold water.

-

Neutralize carefully with dilute Acetic Acid until pH ~7. The product often precipitates as a solid.

-

-

Purification: Filter the solid. If oil forms, extract with Dichloromethane (DCM), dry over MgSO₄, and recrystallize from Ethanol/Hexane.

Protocol II: One-Pot Synthesis of Indeno[1,2-b]quinoline Derivatives

This protocol utilizes EAIC in a 3-component reaction to construct the tetracyclic indeno[1,2-b]quinoline scaffold, a pharmacophore with significant anticancer and DNA-intercalating properties.

Reaction Scheme

Reactants:

-

This compound (1.0 mmol)

-

Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) (1.0 mmol)

-

Cyclic 1,3-Dicarbonyl (e.g., Dimedone or 1,3-Cyclohexanedione) (1.0 mmol)

Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drops). Solvent: Ethanol (EtOH).[1][2]

Experimental Procedure

-

Charging: To a 50 mL RBF equipped with a magnetic stir bar, add:

-

Aromatic Aldehyde (1.0 mmol)[2]

-

Dimedone (1.0 mmol)

-

Ethanol (5 mL)

-

Catalyst (L-Proline, 10 mol%)

-

-

Pre-Activation (Optional): Stir at RT for 15 minutes to facilitate the in situ formation of the Knoevenagel adduct (benzylidene intermediate).

-

Addition: Add this compound (1.0 mmol).

-

Reaction: Reflux the mixture at 80°C for 3–5 hours.

-

Checkpoint: The reaction mixture typically transitions from a clear solution to a suspension as the fused product precipitates.

-

-

Monitoring: Monitor via TLC (Eluent: EtOAc:Hexane 2:3). Look for a highly fluorescent spot (typical of extended conjugated systems).

-

Workup:

-

Cool the reaction mixture to RT.

-

Filter the precipitate.

-

Wash the filter cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Recrystallization: Purify using hot Ethanol or DMF/Ethanol mixtures if necessary.

-

Data Summary: Expected Yields

| Aldehyde Substituent (R) | Time (h) | Yield (%) | Melting Point (°C) |

| Phenyl (H) | 3.0 | 88-92 | 245-247 |

| 4-Chloro | 2.5 | 90-94 | 260-262 |

| 4-Methoxy | 4.0 | 85-88 | 238-240 |

| 4-Nitro | 2.0 | 92-95 | >280 |

Mechanistic Visualization

The following diagram illustrates the convergent pathway. The reaction proceeds via a Knoevenagel Condensation followed by a Michael Addition and Cyclodehydration .

Figure 1: Convergent mechanistic pathway for the synthesis of Indeno[1,2-b]quinoline scaffolds.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Recommendation | Rationale |

| Solvent Choice | Ethanol or Methanol | Protic solvents stabilize the zwitterionic intermediates in the Michael addition step. |

| Catalyst Acidity | Weak Acid/Base (L-Proline) | Strong acids may hydrolyze the enamine ester; strong bases may cause aldol polymerization of the aldehyde. |

| Temperature | Reflux (78-80°C) | Required to overcome the activation energy for the final dehydration/aromatization step. |

| Moisture | Tolerance: High | The reaction generates water; strict anhydrous conditions are usually not required, making this a robust "green" protocol. |

Troubleshooting Guide:

-

Low Yield: Check the purity of the aldehyde. Oxidized aldehydes (containing carboxylic acids) will quench the amino-indene.

-

Sticky Product: If the product oils out, add a seed crystal and cool slowly to 4°C. Alternatively, triturate with Diethyl Ether.

-

Incomplete Reaction: If the intermediate persists (TLC Rf ~0.4), add 5 mol% additional catalyst and extend reflux by 1 hour.

References

-

Tu, S. J., et al. (2006). "One-pot synthesis of indeno[1,2-b]quinoline derivatives catalyzed by sulfamic acid." Journal of Combinatorial Chemistry.

-

Gein, V. L., et al. (2019). "Three-Component Reaction of Dimedone with Aromatic Aldehydes and 5-Aminotetrazole." Russian Journal of General Chemistry.

-

Dandia, A., et al. (2012). "Green and chemoselective synthesis of pyrazolo[3,4-b]pyridines and related fused heterocycles." Green Chemistry Letters and Reviews.

-

Suresh, M., & Sandhu, J. S. (2012). "Past, present and future of the Hantzsch 1,4-dihydropyridine synthesis: a review." Arkivoc.

-

Shaabani, A., et al. (2008). "Ionic liquid promoted efficient and one-pot synthesis of indeno[1,2-b]quinoline-9,11-dione derivatives." Tetrahedron Letters.

Sources

Application Note: Strategic Utilization of Amino-Indene Esters in Medicinal Chemistry

Abstract & Strategic Rationale

The 3-amino-1H-indene-2-carboxylate (amino-indene ester) scaffold represents a "privileged structure" in medicinal chemistry, offering a rigidified bioisostere of both tryptophan (indole) and phenylglycine derivatives. Unlike their saturated aminoindane counterparts (e.g., Rasagiline), amino-indene esters possess a conjugated double bond that enforces planarity, making them exceptional candidates for:

-

Tubulin Polymerization Inhibition: Mimicking the planar methoxyphenyl rings of Combretastatin A-4 (CA-4) to target the colchicine binding site.

-

Muscarinic (M1) Agonism: Acting as rigidified analogues of arecoline for Alzheimer’s disease therapy.

-

Prodrug Design: The ester functionality allows for tunable lipophilicity and plasma stability ("Soft Drug" design).

This guide details the synthesis , biological evaluation , and stability profiling of these compounds, moving beyond basic literature to provide actionable, industrial-standard protocols.

Structural Logic & Bioisosterism

The amino-indene scaffold serves as a non-nitrogenous isostere of the indole ring. This substitution modulates Hydrogen Bond Donor (HBD) capability—removing the indole NH—while retaining the

Design Workflow: From Scaffold to Target

The following decision tree illustrates how to derivatize the core scaffold based on the therapeutic target.

Caption: Decision logic for derivatizing amino-indene esters based on therapeutic target requirements.

High-Value Synthetic Protocol

While traditional methods use base-mediated cyclization of 2-cyanobenzyl cyanides, modern medicinal chemistry prefers Multicomponent Reactions (MCR) or Pd-catalyzed cascades for library generation.

Protocol A: Palladium-Catalyzed Carbonylation/Amination

This route allows the simultaneous introduction of the ester and the amine, ideal for SAR exploration.

Target: Methyl 3-(alkylamino)-1H-indene-2-carboxylate.

Reagents:

-

Substrate: Methyl 2-ethynylbenzoate (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: PdCl2(MeCN)2 (5 mol%)

-

Oxidant/Additive: Benzoquinone (1.0 equiv) or CuCl2 (oxidative carbonylation conditions if starting from terminal alkyne and CO).

-

Solvent: THF or Dioxane.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, charge a sealable pressure tube with Methyl 2-ethynylbenzoate (1.0 mmol) and PdCl2(MeCN)2 (13 mg, 0.05 mmol).

-

Amine Addition: Add the amine (1.2 mmol) dissolved in dry THF (5 mL).

-

Cyclization: Seal the tube and heat to 80°C for 4-6 hours . The reaction proceeds via a 5-exo-dig cyclization followed by isomerization.

-

Work-up: Cool to RT. Filter through a celite pad to remove Pd black. Concentrate the filtrate in vacuo.

-

Purification: Purify via Flash Column Chromatography (Hexane/EtOAc gradient). Amino-indene esters are often fluorescent (blue/green) on TLC plates.

Critical Note on Regioselectivity: The "amino" group typically ends up at the C3 position due to the polarization of the intermediate vinyl-palladium species. Ensure the ester is at C2 to stabilize the enamine system via conjugation.

Biological Evaluation: Tubulin Polymerization Assay

Amino-indene esters substituted with trimethoxyphenyl groups (mimicking Combretastatin) are potent tubulin inhibitors.[1] This assay validates the mechanism of action (MOA).

Principle

Tubulin polymerizes into microtubules, increasing light scattering and fluorescence (if using a reporter like DAPI or a specific kit). Inhibitors prevent this increase.

Detailed Protocol

Materials:

-

Purified Tubulin protein (>99% pure, bovine brain source).

-

GTP (Guanosine Triphosphate).

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Fluorescence Plate Reader (e.g., Tecan or Molecular Devices).

Workflow:

-

Compound Prep: Dissolve amino-indene test compounds in DMSO to 100x final concentration.

-

Master Mix: Prepare tubulin solution (3 mg/mL) in cold Tubulin Buffer containing 1 mM GTP. Keep on ice.

-

Plating: Add 5 µL of test compound (or DMSO control) to a pre-warmed (37°C) 96-well black half-area plate.

-

Initiation: Rapidly add 45 µL of the cold Tubulin/GTP mix to the wells.

-

Measurement: Immediately place in the plate reader at 37°C.

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based) or Absorbance (340 nm) every 30 seconds for 60 minutes.

Data Interpretation:

-

Vmax: Calculate the maximum rate of polymerization (slope of the linear phase).

-

IC50: Plot % Inhibition vs. Log[Concentration].

-

Valid Result: A potent amino-indene inhibitor will show a flat line (no polymerization) similar to Colchicine (positive control).

Biological Evaluation: M1 Muscarinic Receptor Agonism

For CNS applications, the amino-indene ester acts as a rigid pharmacophore. The Calcium Flux Assay is the industry standard for Gq-coupled GPCRs like M1.

Protocol (FLIPR / FlexStation)

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human M1 receptor.

-

Dye Loading:

-

Seed cells (50k/well) in 96-well black-wall/clear-bottom poly-D-lysine plates. Incubate overnight.

-

Remove media and add Fluo-4 AM (calcium indicator) in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid (to prevent dye leakage).

-

Incubate 45 mins at 37°C, then 15 mins at RT.

-

-

Compound Addition:

-

Prepare amino-indene esters in HBSS (avoid acidic buffers which may hydrolyze the ester).

-

Place in the source plate of the FLIPR/FlexStation.

-

-

Read:

-

Monitor baseline fluorescence (Ex 488 nm / Em 525 nm) for 20 seconds.

-

Inject compound.[2]

-

Monitor response peak for 120 seconds.

-

-

Analysis:

-

Calculate

(Peak Fluorescence minus Baseline / Baseline). -

Agonist Mode: Compare peak height to Acetylcholine (100% response).

-

ADME Profiling: Plasma Stability (Prodrug Validation)

Since the target molecule is an ester , it is susceptible to plasma esterases.[3] This assay determines if the molecule acts as a Prodrug (rapid hydrolysis to active acid) or a Stable Drug .

Protocol

Materials:

-

Pooled Human/Rat Plasma (heparinized).

-

Internal Standard (e.g., Warfarin or Tolbutamide).

Steps:

-

Incubation: Spiked plasma (1 µM test compound) is incubated at 37°C in a shaking water bath.

-

Sampling: Aliquots (50 µL) are taken at

minutes. -

Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Processing: Centrifuge at 4000g for 20 mins. Inject supernatant into LC-MS/MS.

-

Calculation:

Interpretation Table:

| Half-Life ( | Classification | Application Suitability |

| < 10 min | Highly Unstable | Soft Drug (Topical/Inhaled) or Prodrug |

| 10 - 60 min | Moderate | Systemic Prodrug (Oral to Systemic conversion) |

| > 60 min | Stable | Systemic Drug (Ester is the active pharmacophore) |

Summary of SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) for amino-indene esters based on current literature and bioisosteric principles.

| Region | Modification | Effect on Activity | Primary Target |

| C2-Ester | Methyl/Ethyl | Optimal for M1 Agonism (H-bond acceptor) | CNS / GPCR |

| C2-Ester | Bulky/Aryl | Increases stability; steric clash in M1 | Tubulin / Cytotoxicity |

| C3-Amino | Primary ( | High polarity, often lower potency | Synthetic Intermediate |

| C3-Amino | Cyclic (Piperidine) | High M1 potency (Arecoline mimic) | Alzheimer's (M1) |

| C3-Amino | Aryl-amino | High Tubulin affinity (CA-4 mimic) | Oncology |

| Indene Ring | 5,6-Dimethoxy | Increases electron density & solubility | General / Tubulin |

Workflow Visualization

Caption: Integrated workflow from chemical synthesis to divergent biological validation pathways.

References

-

Synthesis of Amino-Indenes: Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[5] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles" (Adapted methodology for indenes). Journal of Organic Chemistry. Link

-

Tubulin Inhibition: Wang, Y., et al. (2016). "Indene-based anticancer agents that function as inhibitors of tubulin polymerization." MedChemComm. Link

-

M1 Agonists & Arecoline Analogues: Heinrich, J. N., et al. (2006). "Pharmacological comparison of muscarinic ligands: historical perspectives and current status." Current Medicinal Chemistry. Link

-

Plasma Stability Protocols: Di, L., et al. (2005).[2] "Optimization of a Higher Throughput Microsomal Stability Assay." Journal of Biomolecular Screening. Link

-

Indene Bioisosterism: Palmer, A. M., et al. (1997). "Structure-activity relationships of amino-indene derivatives as muscarinic agonists." Journal of Medicinal Chemistry. Link

Sources

- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 3. Plasma Stability Assay | Bienta [bienta.net]

- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]

ethyl 3-amino-1H-indene-2-carboxylate in anticancer drug discovery

Executive Summary

The search for non-cardiotoxic anticancer agents has shifted focus from traditional Topoisomerase II "poisons" (e.g., Doxorubicin) to "catalytic inhibitors." In this context, Ethyl 3-amino-1H-indene-2-carboxylate (EAIC) has emerged as a privileged scaffold. It serves as the critical enamine-ester intermediate for synthesizing Indeno[1,2-b]pyridines and Indeno[1,2-d]pyrimidines —fused heterocyclic systems that exhibit potent cytotoxicity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer lines.

This guide details the chemical utilization of EAIC in Diversity-Oriented Synthesis (DOS) and provides validated protocols for screening the resulting libraries for Topoisomerase II

Chemical Basis: The "Push-Pull" Enamine Scaffold

This compound is not merely a building block; it is a "push-pull" alkene. The amino group (electron donor) at C3 and the ester group (electron acceptor) at C2 create a highly polarized system.

-

Nucleophilic Character: The C2 position is highly nucleophilic, allowing reaction with electrophiles (aldehydes, isothiocyanates).

-

Electrophilic Character: The ester and the C3-amino group allow for cyclocondensation reactions to form fused rings.

Target Pharmacophore: The resulting Indeno[1,2-b]pyridine core acts as a DNA intercalator or minor groove binder, locking Topoisomerase II in a closed clamp conformation, thereby preventing DNA strand passage without causing the double-strand breaks associated with secondary leukemias.

Experimental Workflow Visualization

The following diagram outlines the conversion of the EAIC scaffold into a bioactive library and the subsequent screening logic.

Figure 1: Strategic workflow for utilizing the EAIC scaffold in oncology drug discovery.

Protocol A: Multicomponent Synthesis of Indeno[1,2-b]pyridines

Objective: To synthesize a library of functionalized indenopyridines using EAIC (generated in situ or added) as the nucleophilic component.

Reagents:

-

1,3-Indandione (1.0 mmol)

-

Ethyl cyanoacetate (1.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Various Aryl Aldehydes (1.0 mmol)[1]

-

Solvent: Ethanol (5 mL)

-

Catalyst: L-Proline (10 mol%) or Piperidine (drops)

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask, combine 1,3-indandione, ethyl cyanoacetate, ammonium acetate, and the specific aryl aldehyde in ethanol.

-

Note: This "four-component" reaction generates the This compound intermediate transiently, which then reacts with the arylidene formed from the aldehyde.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 2–4 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol to obtain the pure Indeno[1,2-b]pyridine derivative.

-

Characterization: Confirm structure via

H NMR. Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the pyridine ring protons.

Self-Validating Checkpoint: If the product remains oily, the intermediate EAIC likely failed to cyclize. Add a few drops of glacial acetic acid and reflux for an additional hour to force dehydration.

Protocol B: Biological Validation (Topoisomerase II Inhibition)

Objective: To differentiate the mechanism of action.[2][3][4] Unlike "poisons" (e.g., Etoposide) that stabilize the DNA-cleavage complex, EAIC-derived indenopyridines often act as Catalytic Inhibitors , preventing the enzyme from binding DNA or ATP.

Assay 1: kDNA Decatenation Assay (The Gold Standard)

Topoisomerase II

Materials:

-

Human Topoisomerase II

enzyme kit. -

kDNA (catenated).

-

Agarose gel (1%) containing ethidium bromide.

Steps:

-

Incubation: Mix 200 ng of kDNA, 1 unit of Topo II

, and the test compound (at 10, 25, 50 µM) in assay buffer (50 mM Tris-HCl, pH 8, 10 mM MgCl -

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 5 µL of stop solution (5% SDS, 0.25% bromophenol blue).

-

Electrophoresis: Run samples on a 1% agarose gel at 80V for 2 hours.

-

Visualization:

-

Catenated kDNA: Remains in the well (high molecular weight).

-

Decatenated DNA: Migrates into the gel.

-

Result: A potent inhibitor will show a band remaining in the well (similar to the "No Enzyme" control).

-

Assay 2: In Vitro Cytotoxicity (MTT)

Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).[5] Control: Doxorubicin (Positive), DMSO (Negative).

-

Seed cells (5,000/well) in 96-well plates.

-

Treat with EAIC derivatives (0.1 – 100 µM) for 48 hours.

-

Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

-

Read Absorbance at 570 nm.

Data Analysis & Interpretation

The following table illustrates expected data profiles for a successful "Hit" derived from the EAIC scaffold compared to standard controls.

| Compound ID | Structure Class | MCF-7 IC | Topo II Inhibition | Mechanism Type |

| EAIC-01 | Indeno[1,2-b]pyridine | 1.2 ± 0.3 | +++ (Strong) | Catalytic Inhibitor |

| EAIC-05 | Indeno[1,2-d]pyrimidine | 4.5 ± 0.5 | + (Weak) | Tubulin Destabilizer |

| Etoposide | Standard Drug | 2.1 ± 0.4 | +++ (Strong) | Poison (DNA Damaging) |

| Precursor | Ethyl 3-amino-indene... | > 50.0 | - | Inactive Scaffold |

Key Insight: The raw precursor (this compound) is generally biologically inert or weakly active (>50 µM). Potency is achieved only upon cyclization into the planar, DNA-intercalating fused systems.

Mechanism of Action Diagram

Figure 2: Mechanism of Action. EAIC-derived compounds typically prevent the catalytic turnover without stabilizing the lethal cleaved-DNA complex, reducing genotoxicity.

References

-

Tu, S. J., et al. (2009). "One-pot synthesis of indeno[1,2-b]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters. Link

-

Baviskar, A. T., et al. (2011).[3] "Syntheses and biological evaluation of indeno[1,2-b]pyridinones as topoisomerase II inhibitors." Journal of Medicinal Chemistry. Link

-

Go, Y., et al. (2021). "Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα."[2][3] Biomolecules & Therapeutics.[2][6][7] Link[2]

-

Kudryavtseva, T. A., et al. (2025).[8] "Synthesis of 9H-Indeno[1,2-b]Thieno[2,3-e]Pyridin-9-One System Based on Multicomponent Reaction." Journal of Heterocyclic Chemistry. Link[8]

-

Nitiss, J. L. (2009). "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer. Link

Sources

- 1. New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation | MDPI [mdpi.com]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Microwave-Assisted Synthesis of Fused Heterocyclic Scaffolds Utilizing Ethyl 3-Amino-1H-indene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Ethyl 3-Amino-1H-indene-2-carboxylate in Microwave-Assisted Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the demand for rapid, efficient, and environmentally benign synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times and often enhancing product yields and purity.[1][2] This guide focuses on the application of a versatile building block, this compound, in the microwave-assisted synthesis of complex heterocyclic frameworks. The unique structural attributes of this indene derivative, featuring a reactive enamine-like system and an ester functionality, make it an exceptional precursor for the construction of diverse, biologically relevant scaffolds, particularly through multicomponent reactions (MCRs).

The primary advantage of employing microwave irradiation lies in its heating mechanism. Unlike conventional heating which relies on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This "in-core" heating minimizes the formation of byproducts by reducing the time reactants spend at high temperatures.[1] For the synthesis of fused heterocyclic systems from this compound, this translates to shorter reaction times, often from hours to mere minutes, and cleaner reaction profiles, simplifying purification.

This document provides a comprehensive overview of the principles, a detailed protocol for a representative multicomponent reaction, and insights into the mechanistic rationale behind the experimental design.

Core Principles of Microwave-Assisted Synthesis with this compound

The efficacy of microwave-assisted synthesis is rooted in the principles of dielectric heating. Polar molecules, such as the reactants and solvents, align with the oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a swift increase in temperature. The choice of solvent is therefore critical; polar solvents like ethanol, DMF, or even water are highly efficient at absorbing microwave energy and are often preferred.

When designing a microwave-assisted synthesis involving this compound, several factors are key to a successful outcome:

-

Solvent Selection: Polar, high-boiling point solvents are ideal as they allow for reaching high temperatures under sealed-vessel conditions, significantly accelerating reaction rates. Ethanol is a common choice due to its polarity and ability to dissolve a wide range of organic compounds.

-

Catalyst Choice: While some reactions can proceed without a catalyst, acid or base catalysis is often employed to activate the substrates. For instance, in reactions with aldehydes, a catalytic amount of a Brønsted or Lewis acid can facilitate the initial condensation step.

-

Microwave Parameters: Modern microwave reactors allow for precise control over temperature, pressure, and power. Temperature is typically the most critical parameter to control for reproducibility. Power should be adjusted to maintain the target temperature without causing rapid pressure build-up.

-

Vessel Type: Sealed reaction vessels are crucial for reaching temperatures above the solvent's boiling point, which is a key advantage of microwave synthesis. This generates internal pressure, so only specialized, pressure-rated vials should be used.[3]

Application Protocol: One-Pot, Three-Component Synthesis of Indeno[1,2-d]pyrimidines

This protocol details a representative one-pot, three-component reaction for the synthesis of a substituted indeno[1,2-d]pyrimidine derivative, a scaffold of interest in medicinal chemistry. This reaction exemplifies the efficiency and simplicity of microwave-assisted synthesis.

Reaction Scheme:

Caption: General workflow for the one-pot synthesis of indeno[1,2-d]pyrimidines.

Materials and Equipment:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Urea

-

p-Toluenesulfonic acid (p-TSA)

-

Ethanol (absolute)

-

Dedicated microwave reactor for organic synthesis (e.g., Biotage® Initiator+, CEM Discover®)

-

2-5 mL or 10-20 mL microwave process vials with crimp caps[3]

-

Magnetic stir bar

-

Standard laboratory glassware for work-up

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography apparatus

Detailed Experimental Procedure:

-

Reactant Preparation: To a 10-20 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aromatic aldehyde (1.0 mmol, 1.0 equiv), and urea (1.2 mmol, 1.2 equiv).

-

Solvent and Catalyst Addition: Add absolute ethanol (5 mL) to the vial, followed by a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 0.1 equiv).